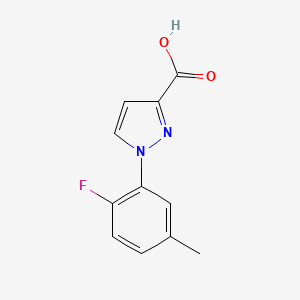

1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20449442

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FN2O2 |

|---|---|

| Molecular Weight | 220.20 g/mol |

| IUPAC Name | 1-(2-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | JTSSKHQQTGBTCN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)F)N2C=CC(=N2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular structure consists of a pyrazole ring substituted with a carboxylic acid group at the 3-position and a 2-fluoro-5-methylphenyl group at the 1-position. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃FN₂O₂ |

| Molecular Weight | 260.26 g/mol |

| IUPAC Name | 1-(2-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |

| SMILES | CC1=CC(=C(C=C1)F)N2C3=C(CCC3)C(=N2)C(=O)O |

| InChI Key | TWUOGMWQTGNMMB-UHFFFAOYSA-N |

The fluorine atom at the 2-position of the phenyl ring enhances electronegativity, while the methyl group at the 5-position influences steric interactions. The pyrazole core contributes to aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves sequential functionalization of a pyrazole precursor. A generalized pathway includes:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters.

-

Fluorination and Methylation: Electrophilic aromatic substitution or cross-coupling reactions to introduce fluorine and methyl groups.

-

Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 3-position .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 1- and 3-positions requires careful control of reaction conditions.

-

Yield Improvements: Multi-step syntheses often face cumulative yield losses, necessitating catalytic optimization.

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.5–5.0) enables salt formation with bases, enhancing solubility in aqueous media . Deprotonation at higher pH facilitates coordination chemistry with metal ions .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.

Reactivity Profile

| Reaction Type | Products |

|---|---|

| Esterification | Alkyl or aryl esters |

| Amide Formation | Peptide-like conjugates |

| Halogenation | Brominated or chlorinated derivatives |

The fluorine atom resists nucleophilic substitution but participates in hydrogen-bonding interactions.

Applications in Pharmaceutical Research

Biological Activity

Pyrazole derivatives are investigated for:

-

Antimicrobial Effects: Structural analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .

-

Anti-inflammatory Activity: COX-2 inhibition (IC₅₀ ≈ 0.5–2.0 µM) in murine models .

-

Anticancer Potential: Apoptosis induction in HT-29 colon cancer cells (EC₅₀ ≈ 10–50 µM).

Drug Design Considerations

-

Lipophilicity: LogP ≈ 2.1 (calculated) balances membrane permeability and aqueous solubility.

-

Bioisosteric Replacements: The pyrazole ring serves as a bioisostere for imidazole in histamine antagonists.

Material Science Applications

Coordination Polymers

The carboxylic acid group enables the formation of metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺, exhibiting surface areas of 500–1000 m²/g .

Catalytic Uses

Pd complexes of pyrazole-carboxylates catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .

| Parameter | Value |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Damage | Category 1 (H318) |

| Acute Toxicity (Oral) | Category 4 (H302) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume